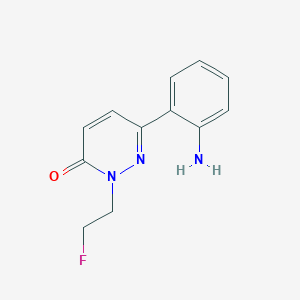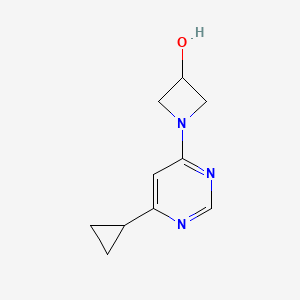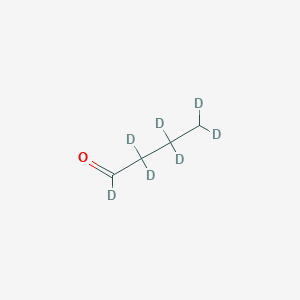![molecular formula C12H16ClF2N B1492404 3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 2098106-60-4](/img/structure/B1492404.png)
3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as “3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride”, is a significant area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Piperidine Derivatives in Scientific Research
Piperidine derivatives, including those with substitutions such as difluorophenyl groups, play a significant role in various scientific research applications. These compounds are often explored for their potential as pharmacological agents, given their structural diversity and ability to modulate biological activity. The research applications span across neurobiology, pharmacology, and the development of novel therapeutic agents.
Neurobiology and Pharmacology : The pharmacological spectrum of piperidine derivatives is broad, with studies exploring their effects on the central nervous system (CNS). For instance, the neurobiology of phencyclidine, a related piperidine compound, has been extensively studied for its unique pharmacological activities, demonstrating the complex interactions these compounds can have with CNS receptors (E. Domino, 1964).
Chemistry and Pharmacology of Stereoisomers : Research into the chemistry and pharmacology of piperidine derivatives, including their stereoisomers, provides insights into their potential therapeutic applications. The study of ohmefentanyl, a piperidine-based opioid, and its stereoisomers, for example, highlights the intricate relationship between chemical structure and biological activity, offering a pathway to the development of more targeted and effective drugs (G. Brine et al., 1997).
Therapeutic Applications : Beyond their direct pharmacological effects, piperidine derivatives are investigated for their potential in treating various conditions. For example, donepezil, a piperidine-based acetylcholinesterase inhibitor, is approved for treating Alzheimer’s disease, highlighting the therapeutic potential of these compounds in neurodegenerative disorders (G. Román & S. Rogers, 2004).
Antimicrobial and Environmental Applications : The search for new antimicrobial agents has also led to the investigation of piperidine derivatives. Studies on triclosan, for example, consider the environmental impact and microbial resistance of such compounds, providing a foundation for developing safer and more effective antimicrobial strategies (G. Bedoux et al., 2012).
Exploration of Molecular Mechanisms : Understanding the molecular mechanisms underlying the activity of piperidine derivatives is crucial for their application in drug design and therapeutic interventions. Research into the DNA methyltransferase inhibitors, for example, explores the modulation of epigenetic processes, offering insights into the potential of these compounds in treating malignancies (J. Goffin & E. Eisenhauer, 2002).
Safety and Hazards
The safety information for “3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and skin contact, among others .
Propriétés
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-11-3-4-12(14)10(7-11)6-9-2-1-5-15-8-9;/h3-4,7,9,15H,1-2,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLHQBKTYDEMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=C(C=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)




![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)
![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)
![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)





![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)